molecular formula C11H14O4 B14793964 Methyl 4-cyclohexenyl-2,4-dioxobutanoate

Methyl 4-cyclohexenyl-2,4-dioxobutanoate

Cat. No.: B14793964
M. Wt: 210.23 g/mol
InChI Key: WZBHQULQSRUCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyclohexenyl-2,4-dioxobutanoate: is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.22646 g/mol It is a derivative of dioxobutanoate, characterized by the presence of a cyclohexenyl group attached to the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-cyclohexenyl-2,4-dioxobutanoate typically involves the esterification of 4-cyclohexenyl-2,4-dioxobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product. Advanced purification techniques such as chromatography may be employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyclohexenyl-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 4-cyclohexenyl-2,4-dioxobutanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays .

Medicine: Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and fine chemicals .

Mechanism of Action

The mechanism of action of methyl 4-cyclohexenyl-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 4-cyclohexenyl-2,4-dioxobutanoate is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 4-(cyclohexen-1-yl)-2,4-dioxobutanoate

InChI

InChI=1S/C11H14O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h5H,2-4,6-7H2,1H3

InChI Key

WZBHQULQSRUCPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC(=O)C1=CCCCC1

Origin of Product

United States

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